molecular formula C11H7ClF3N3 B1423696 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 879127-23-8

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

Cat. No.: B1423696
CAS No.: 879127-23-8
M. Wt: 273.64 g/mol
InChI Key: GDUOQVTYODIQLI-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position and an amine group at the 4-position, along with a trifluoromethyl-substituted phenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-(trifluoromethyl)aniline under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 3-(trifluoromethyl)aniline attacks the 2-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the phenyl group.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl-substituted phenyl group but lacks the pyrimidine ring.

    4-Amino-2-chloropyrimidine: Contains the pyrimidine ring with chloro and amino groups but lacks the trifluoromethyl-substituted phenyl group.

Uniqueness

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl-substituted phenyl group and the pyrimidine ring allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.

Properties

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-10-16-5-4-9(18-10)17-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUOQVTYODIQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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